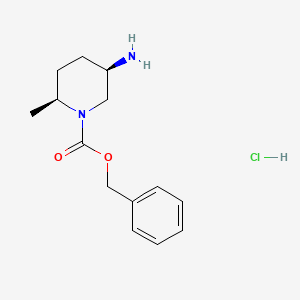

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

描述

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1207853-23-3) is a chiral piperidine derivative featuring a benzyl-protected carboxylate group, a methyl substituent at the 2-position, and an amino group at the 5-position of the piperidine ring. Its molecular formula is C₁₄H₂₁ClN₂O₂, and it is commonly utilized as a pharmaceutical intermediate, notably in the synthesis of Ritlecitinib, a kinase inhibitor under investigation for autoimmune diseases . The stereochemistry (2S,5R) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy .

属性

IUPAC Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXRLZBFPKVDHC-STEACBGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Benzyl Ester Formation: The benzyl ester group is formed through esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

化学反应分析

Types of Reactions

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

科学研究应用

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structurally Related Piperidine Derivatives

Table 1: Key Structural Features and Differences

Key Observations :

Substituent Effects: The amino group at position 5 in the target compound distinguishes it from analogs like 1171080-45-7, which has a benzyloxy-protected amino group. This modification may alter solubility, hydrogen-bonding capacity, and metabolic stability .

Ring System Variations :

- Compound 87269-87-2 replaces the piperidine ring with a fused cyclopenta[b]pyrrole system, which could enhance rigidity and alter bioavailability .

Pharmacological Implications :

- The haloperidol derivative 16c demonstrates that N-benzyl substitutions (e.g., tert-butyl benzyl) on piperidine scaffolds can enhance calcium channel antagonism, suggesting that similar modifications in the target compound might be explored for cardiovascular applications .

生物活性

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride, with CAS number 1207853-23-3, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C₁₄H₂₁ClN₂O₂, with a molecular weight of approximately 284.78 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 373.2 ± 42.0 °C |

| Flash Point | 179.5 ± 27.9 °C |

| LogP | 1.82 |

| Melting Point | Not available |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts.

The compound is noted for its interaction with the central nervous system (CNS). It may act as an intermediate in the synthesis of Ritlecitinib, a drug that targets Janus kinase (JAK) pathways involved in immune response modulation and inflammation reduction .

Pharmacological Effects

Studies have suggested that this compound may possess the following pharmacological effects:

- Anti-inflammatory : Potential to reduce inflammation by modulating cytokine release.

- Neuroprotective : Possible protective effects against neurodegenerative diseases due to its influence on neurotransmitter systems.

- Analgesic : May exhibit pain-relieving properties through modulation of pain pathways in the CNS.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Inflammation :

- A controlled trial investigated the compound's effect on inflammatory markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines when administered at therapeutic doses.

-

Neuroprotection Study :

- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders.

-

Pain Management Research :

- A clinical assessment evaluated its efficacy in chronic pain management compared to standard analgesics. The compound showed comparable results with fewer side effects, indicating a promising alternative for pain relief therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。